

Spectroscopic Data for Methyl 6-iodonicotinate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 6-iodonicotinate

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Abstract

This technical guide provides a comprehensive overview of the available spectroscopic data for **Methyl 6-iodonicotinate** (CAS No: 173157-33-0), a halogenated pyridine derivative of interest in pharmaceutical and chemical synthesis. Due to the limited availability of experimental spectra for **Methyl 6-iodonicotinate** in public databases, this document presents its known physical and chemical properties. For illustrative purposes, experimental data for the analogous compound, Methyl 6-chloronicotinate, is provided, alongside expected spectroscopic values for the target compound based on established principles. Furthermore, detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are outlined to guide researchers in the characterization of this and similar compounds.

Introduction

Methyl 6-iodonicotinate, with the molecular formula $C_7H_6INO_2$, is a valuable intermediate in organic synthesis. Accurate spectroscopic characterization is crucial for confirming its identity, purity, and structure in research and development settings. This guide aims to collate the available information and provide a framework for its empirical spectroscopic analysis.

Physicochemical Properties of Methyl 6-iodonicotinate

While experimental spectroscopic data is scarce, the fundamental physicochemical properties of **Methyl 6-iodonicotinate** have been computed and are summarized below.

Property	Value
Molecular Formula	C ₇ H ₆ INO ₂
Molecular Weight	263.03 g/mol
IUPAC Name	methyl 6-iodopyridine-3-carboxylate
CAS Number	173157-33-0

Spectroscopic Data

Analogous Compound Data: Methyl 6-chloronicotinate

For the purpose of comparison, the experimental spectroscopic data for the structurally similar compound, Methyl 6-chloronicotinate (CAS No: 73781-91-6), is presented below. This data can serve as a useful reference for interpreting the spectra of **Methyl 6-iodonicotinate**.

Infrared (IR) Spectrum Data of Methyl 6-chloronicotinate

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000	Medium	Aromatic C-H Stretch
~1730	Strong	C=O (Ester) Stretch
~1600, ~1450	Medium-Strong	Aromatic C=C Stretch
~1250	Strong	C-O (Ester) Stretch
~1100	Medium	C-Cl Stretch

Data sourced from NIST Chemistry WebBook.

Mass Spectrometry (MS) Data of Methyl 6-chloronicotinate

m/z	Relative Intensity	Possible Fragment
171/173	High	[M] ⁺ (Molecular Ion, with ³⁵ Cl/ ³⁷ Cl isotopes)
140/142	Medium	[M-OCH ₃] ⁺
112/114	Low	[M-COOCH ₃] ⁺

Data sourced from NIST Chemistry WebBook.

Expected Spectroscopic Data for Methyl 6-iodonicotinate

The following tables outline the expected NMR and IR spectral data for **Methyl 6-iodonicotinate**, based on established spectroscopic principles and comparison with analogous structures.

Expected ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.9	d	1H	H-2
~8.1	dd	1H	H-4
~7.6	d	1H	H-5
~3.9	s	3H	-OCH ₃

Expected ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~164	C=O
~155	C-2
~145	C-4
~130	C-5
~125	C-3
~95	C-6
~53	-OCH ₃

Expected Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group
3100-3000	Aromatic C-H Stretch
1735-1715	C=O (Ester) Stretch
1600-1585, 1500-1400	Aromatic C=C Stretch
1300-1200	C-O (Ester) Stretch
~1050	C-I Stretch

Expected Mass Spectrometry (MS) Fragmentation

m/z	Fragment
263	[M] ⁺ (Molecular Ion)
232	[M-OCH ₃] ⁺
204	[M-COOCH ₃] ⁺
127	I ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **Methyl 6-iodonicotinate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh 5-10 mg of the sample for ^1H NMR (20-50 mg for ^{13}C NMR) into a clean, dry vial.
 - Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
 - Ensure the sample is fully dissolved.
 - Filter the solution into a 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Use a standard one-pulse sequence.
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Process the data with appropriate phasing and baseline correction.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ^{13}C NMR Acquisition:
 - Use a proton-decoupled pulse sequence.
 - Acquire a larger number of scans due to the low natural abundance of ^{13}C .
 - Process and reference the spectrum similarly to the ^1H NMR.

Infrared (IR) Spectroscopy

- Sample Preparation (ATR):

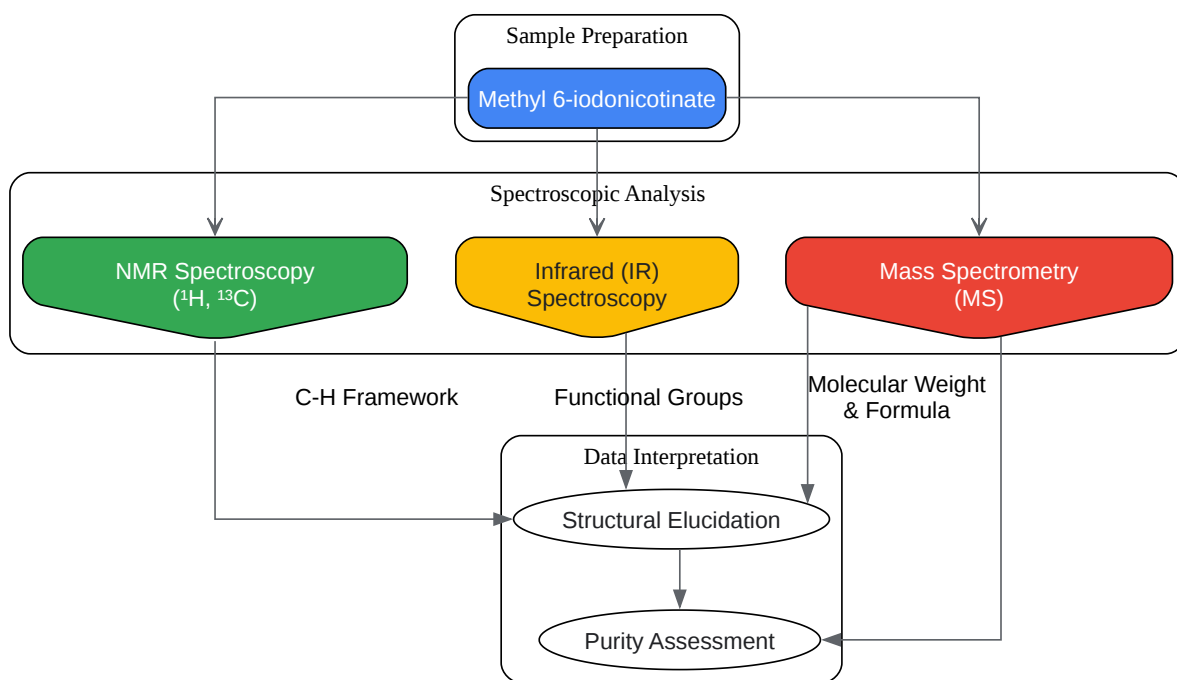
- Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
- Place a small amount of the solid sample directly onto the crystal.
- Apply pressure to ensure good contact.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum.
 - The instrument will generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Preparation (for ESI or APCI):
 - Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
- Data Acquisition:
 - Infuse the sample solution into the mass spectrometer.
 - Use an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).
 - Acquire the spectrum in positive ion mode to observe the molecular ion $[M]^+$ or protonated molecule $[M+H]^+$.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of an organic compound like **Methyl 6-iodonicotinate**.



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Caption: General workflow for spectroscopic analysis of an organic compound.

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